molecular formula C16H14N2O2 B11975782 N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide

N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide

Cat. No.: B11975782
M. Wt: 266.29 g/mol
InChI Key: MWYUFCXZABNQKA-SDNWHVSQSA-N
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Description

N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide is a benzamide derivative characterized by a vinyl bridge connecting a phenyl group and a carbamoyl moiety. Key functional groups include the amide bond (critical for hydrogen bonding) and the vinyl linkage (influencing conjugation and stability) .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C16H14N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-11H,(H2,17,19)(H,18,20)/b14-11+

InChI Key

MWYUFCXZABNQKA-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide typically involves the reaction of benzamide with a suitable carbamoylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity. Common synthetic routes include:

    Direct Carbamoylation: Benzamide is reacted with a carbamoyl chloride in the presence of a base, such as triethylamine, to form this compound.

    Transamidation: Benzamide undergoes transamidation with a carbamoyl donor, such as urea, under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high throughput. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or phenyl-vinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols; solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of benzamide derivatives are heavily influenced by substituents on the phenyl, carbamoyl, or vinyl groups. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide C23H25N2O3 Cyclohexyl, 4-methoxyphenyl Not explicitly reported Multi-step synthesis under controlled temperature and solvent conditions; purified via HPLC
N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide C23H19N3O4 4-Nitrophenyl, p-tolylcarbamoyl Antitumor, antimicrobial Multi-step organic reactions; characterized by NMR and IR spectroscopy
N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide C21H17BrN2O3 4-Bromophenyl, furan, methylcarbamoyl Anticancer, antibacterial Used as a building block in medicinal chemistry; synthesized via coupling reactions
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide C19H13Cl2NO 2-chlorophenyl, 4-chlorophenyl Potential antiproliferative activity Substitution reactions on benzamide core; characterized by X-ray crystallography
N-((2-Fluorophenyl)carbamothioyl)benzamide C14H11FN2OS 2-Fluorophenyl, carbamothioyl Enhanced stability and reactivity Thiourea formation via condensation reactions; analyzed via IR and UV-Vis
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) groups enhance electrophilic reactivity and stability, making compounds like N-[2-(4-Nitro-phenyl)-...] potent in antimicrobial applications .
  • Electron-Donating Groups (EDGs): Methoxy (OCH₃) groups improve solubility but may reduce metabolic stability, as seen in N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide .
  • Halogen Effects: Chloro and fluoro substituents increase lipophilicity, enhancing membrane permeability in compounds like N-(2-chlorophenyl)-... and N-((2-Fluorophenyl)-...) .

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., methoxy, carbamoyl) exhibit higher aqueous solubility, while halogenated analogs are more lipophilic .
  • Stability: The vinyl linkage in N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide and its analogs is susceptible to oxidation, but EWGs like nitro or bromo groups mitigate this via conjugation .

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